molecular formula C15H13NO B1431245 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1309955-15-4

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1431245
M. Wt: 223.27 g/mol
InChI Key: LZDKSVWIIDLVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that belongs to the class of isoquinolones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various research studies, which makes it a valuable molecule for further exploration.

Mechanism Of Action

The mechanism of action of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it is believed to act on various molecular targets, including GABA receptors, dopamine receptors, and serotonin receptors. The compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.

Biochemical And Physiological Effects

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including dopamine, serotonin, and norepinephrine. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple methods, which makes it readily available for research purposes. However, one of the main limitations of using this compound is its potential toxicity. The compound has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. One potential direction is to explore its use as an antipsychotic drug. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is to explore its use in treating neurodegenerative diseases. The compound has shown potential in treating Alzheimer's and Parkinson's, and further research is needed to determine its effectiveness in human trials. Additionally, further research is needed to explore the compound's potential as an antioxidant and its effects on cellular metabolism.
In conclusion, 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one has shown promising results in various research studies, making it a valuable molecule for further exploration. Its potential applications in medicinal chemistry and its ease of synthesis make it a valuable compound for research purposes. Further research is needed to explore its potential as an antipsychotic drug, its use in treating neurodegenerative diseases, and its effects on cellular metabolism.

Scientific Research Applications

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in treating various diseases, including cancer, Alzheimer's, and Parkinson's. The compound has also been studied for its potential use as an antipsychotic drug.

properties

IUPAC Name

5-phenyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-14-8-4-7-12(13(14)9-10-16-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDKSVWIIDLVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC(=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269735
Record name 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1309955-15-4
Record name 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309955-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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